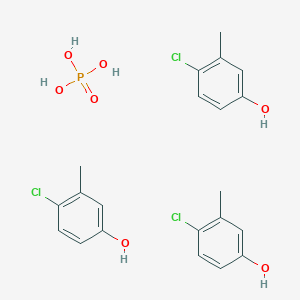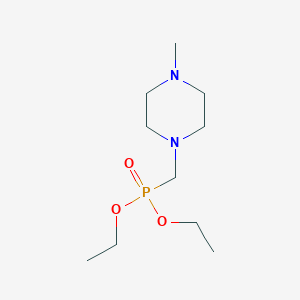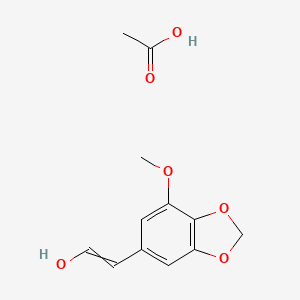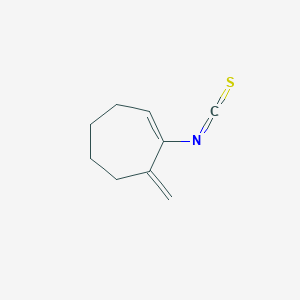![molecular formula C13H17N3 B14358803 N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine CAS No. 90936-75-7](/img/structure/B14358803.png)
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine is a compound that features a quinoline moiety attached to a propane-1,3-diamine backbone. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug development due to their ability to interact with various biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Quinolin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of quinoline derivatives with propane-1,3-diamine under specific conditions. One common method involves the use of quinoline-2-carbaldehyde, which reacts with propane-1,3-diamine in the presence of a reducing agent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
科学研究应用
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N1-[(Quinolin-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine is unique due to its specific combination of a quinoline moiety with a propane-1,3-diamine backbone, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
CAS 编号 |
90936-75-7 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC 名称 |
N'-(quinolin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H17N3/c14-8-3-9-15-10-12-7-6-11-4-1-2-5-13(11)16-12/h1-2,4-7,15H,3,8-10,14H2 |
InChI 键 |
VTDUOADHCKGBFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


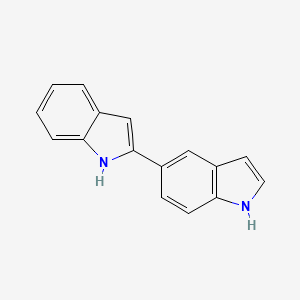
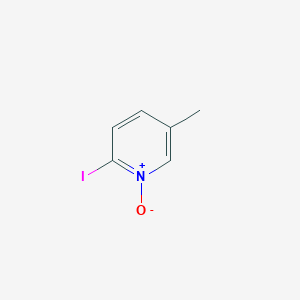
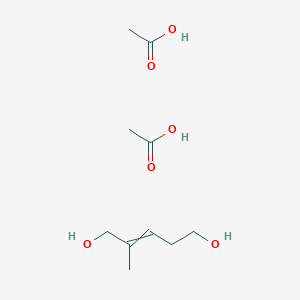
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
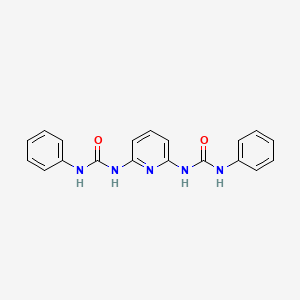

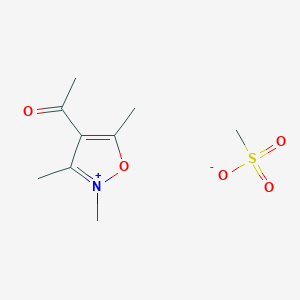
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
